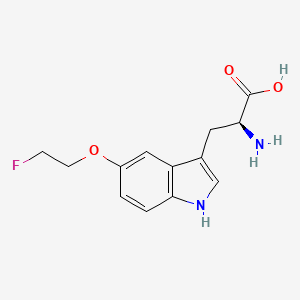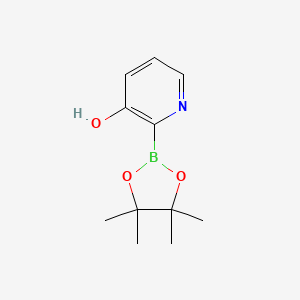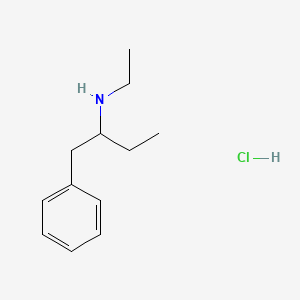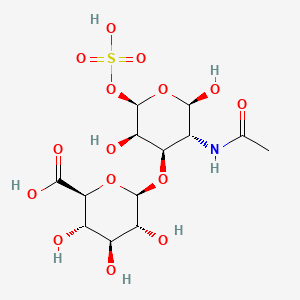
(S)-2-Amino-3-(5-(2-fluoroethoxy)-1H-indol-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(5-(2-fluoroethoxy)-1H-indol-3-yl)propanoic acid is a synthetic compound that belongs to the class of amino acids. This compound features a unique structure with an indole ring substituted with a fluoroethoxy group, making it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(5-(2-fluoroethoxy)-1H-indol-3-yl)propanoic acid typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the indole derivative. This can be achieved through Fischer indole synthesis or other methods that introduce the indole ring.
Fluoroethoxy Substitution: The introduction of the fluoroethoxy group is usually carried out via nucleophilic substitution reactions. A common reagent for this step is 2-fluoroethanol, which reacts with the indole derivative under basic conditions.
Amino Acid Formation: The final step involves the formation of the amino acid moiety. This can be achieved through standard peptide coupling reactions, using reagents such as carbodiimides (e.g., EDCI) and protecting groups to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(S)-2-Amino-3-(5-(2-fluoroethoxy)-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the indole ring or the fluoroethoxy group can be achieved using reagents such as lithium aluminum hydride.
Substitution: The fluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could lead to the corresponding alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (S)-2-Amino-3-(5-(2-fluoroethoxy)-1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its indole moiety is known to interact with enzymes and receptors, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting neurological or psychiatric disorders due to its structural similarity to neurotransmitters.
Industry
In the industrial sector, this compound could be used in the synthesis of pharmaceuticals or as an intermediate in the production of other valuable chemicals.
作用機序
The mechanism of action of (S)-2-Amino-3-(5-(2-fluoroethoxy)-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The fluoroethoxy group may enhance binding affinity or selectivity by interacting with hydrophobic pockets within the target protein.
類似化合物との比較
Similar Compounds
Tryptophan: An essential amino acid with an indole ring, similar in structure but lacking the fluoroethoxy group.
5-Hydroxytryptophan: A precursor to serotonin, with a hydroxyl group instead of a fluoroethoxy group.
Serotonin: A neurotransmitter with an indole ring, structurally similar but with different functional groups.
Uniqueness
(S)-2-Amino-3-(5-(2-fluoroethoxy)-1H-indol-3-yl)propanoic acid is unique due to the presence of the fluoroethoxy group, which can significantly alter its chemical and biological properties compared to other indole-containing compounds. This modification can enhance its stability, binding affinity, and selectivity, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
(2S)-2-amino-3-[5-(2-fluoroethoxy)-1H-indol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3/c14-3-4-19-9-1-2-12-10(6-9)8(7-16-12)5-11(15)13(17)18/h1-2,6-7,11,16H,3-5,15H2,(H,17,18)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMQUKXORNUKKI-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCCF)C(=CN2)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1OCCF)C(=CN2)C[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Dimethylamino)methyl]-4-[methyl(phenyl)amino]furan-2(5H)-one](/img/structure/B569512.png)




![1-Ethyl-2-hydroxy-4-methyl-6-oxo-5-[(4-phenyldiazenylphenyl)diazenyl]pyridine-3-carbonitrile](/img/structure/B569522.png)






